molecular formula C15H11BrN2S B2511876 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine CAS No. 450353-72-7

5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine

Cat. No.: B2511876
CAS No.: 450353-72-7
M. Wt: 331.23
InChI Key: YXIMYMDAUAJTAL-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine is a heterocyclic compound that contains a thiadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromophenyl and phenyl groups in its structure contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazine derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine is unique due to its specific combination of bromophenyl and phenyl groups attached to the thiadiazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity patterns and biological activities, which can be advantageous in specific research and industrial contexts.

Properties

IUPAC Name

5-(4-bromophenyl)-2-phenyl-4H-1,3,4-thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2S/c16-13-8-6-11(7-9-13)14-10-19-15(18-17-14)12-4-2-1-3-5-12/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIMYMDAUAJTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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